molecular formula C15H10N2O B2817775 5-{naphtho[2,1-b]furan-2-yl}-1H-pyrazole CAS No. 1025724-76-8

5-{naphtho[2,1-b]furan-2-yl}-1H-pyrazole

Cat. No.: B2817775
CAS No.: 1025724-76-8
M. Wt: 234.258
InChI Key: TZEMQHGAVHQVEN-UHFFFAOYSA-N
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Description

5-{Naphtho[2,1-b]furan-2-yl}-1H-pyrazole is a heterocyclic compound that combines the structural features of naphthofuran and pyrazole. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Scientific Research Applications

5-{Naphtho[2,1-b]furan-2-yl}-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It exhibits potent antibacterial, genotoxic, and anticancer activities.

    Medicine: It is being investigated for its potential use in developing new therapeutic agents.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{naphtho[2,1-b]furan-2-yl}-1H-pyrazole typically involves the Vilsmeier formylation of 2-(1-phenylhydrazonoethyl)naphtho[2,1-b]furan. This reaction produces 3-naphtho[2,1-b]furan-2-yl-1-phenyl-1H-pyrazole-4-carbaldehyde, which can then be reacted with C- and N-nucleophiles to afford various naphthofuranpyrazole derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-{Naphtho[2,1-b]furan-2-yl}-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, phenyl hydrazine, acetylhydrazine, thiosemicarbazide, and cyanoacetic acid hydrazide. These reactions are typically carried out in ethanol under reflux conditions .

Major Products

The major products formed from these reactions include various hydrazone, acetohydrazone, and thiosemicarbazone derivatives, which exhibit different biological activities .

Mechanism of Action

The mechanism of action of 5-{naphtho[2,1-b]furan-2-yl}-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial growth by interfering with cell wall synthesis or DNA replication. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

    Naphthofuran Derivatives: These compounds share the naphthofuran moiety and exhibit similar biological activities.

    Pyrazole Derivatives: These compounds share the pyrazole moiety and are known for their diverse pharmacological properties.

Uniqueness

5-{Naphtho[2,1-b]furan-2-yl}-1H-pyrazole is unique due to its combined structural features of naphthofuran and pyrazole, which confer distinct biological activities and chemical reactivity .

Properties

IUPAC Name

5-benzo[e][1]benzofuran-2-yl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O/c1-2-4-11-10(3-1)5-6-14-12(11)9-15(18-14)13-7-8-16-17-13/h1-9H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEMQHGAVHQVEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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